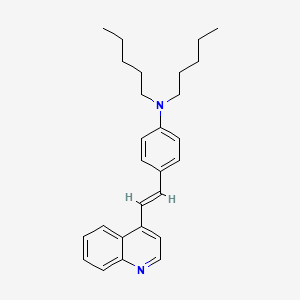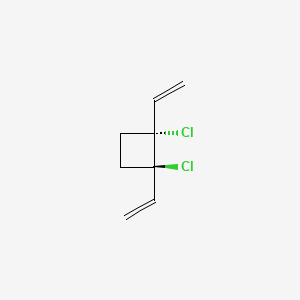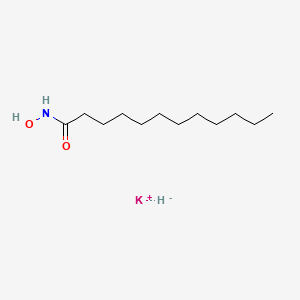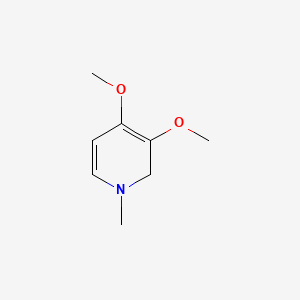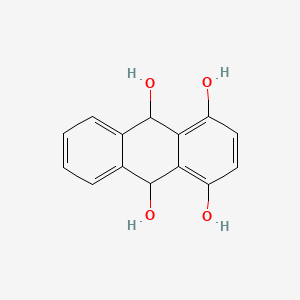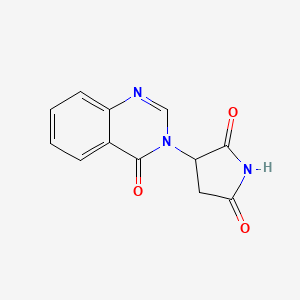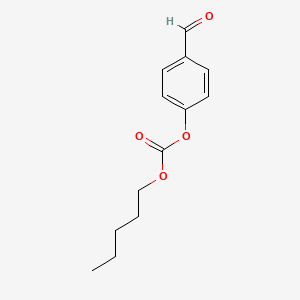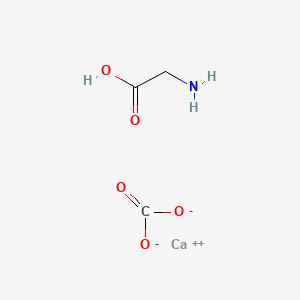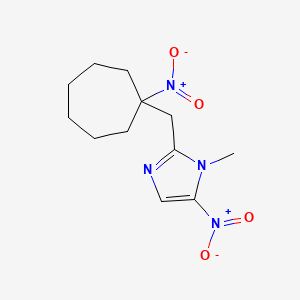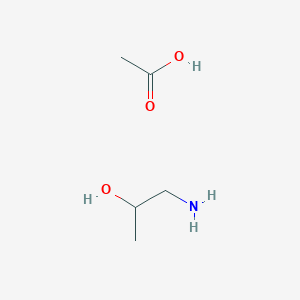
Cryolite, trilithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryolite, trilithium, also known as trilithium hexafluoroaluminate, is a chemical compound with the formula AlF6Li3. It is a rare mineral that is primarily used in the aluminum industry. This compound is known for its high reactivity and is often used in experimental research and specific synthetic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cryolite, trilithium can be synthesized using various methods. One common method involves the reaction of lithium fluoride (LiF) with aluminum fluoride (AlF3) under controlled conditions. The reaction typically occurs in an acidic or weakly alkaline solution with a fluorine-aluminum molar ratio of 5.4–6.6 to achieve high purity . The particle size of the cryolite can be controlled by adding a seed during precipitation .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorine-containing waste from various industries. The waste is treated to recover fluorine, which is then used to produce cryolite. This method not only helps in recycling fluorine but also reduces environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions
Cryolite, trilithium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different aluminum and lithium compounds.
Reduction: It can be reduced to form elemental aluminum and lithium.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrofluoric acid (HF): Used in the production of cryolite from fluorite.
Sulfuric acid (H2SO4): Used in the acidolysis reaction to produce hydrofluoric acid before synthesizing cryolite.
Major Products Formed
The major products formed from reactions involving this compound include various aluminum and lithium compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cryolite, trilithium has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cryolite, trilithium involves its interaction with molecular targets and pathways. In biological systems, lithium ions from cryolite can inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), leading to neuroprotective effects . In industrial applications, cryolite acts as a solvent for alumina, facilitating its electrolytic reduction to aluminum .
Comparación Con Compuestos Similares
Cryolite, trilithium can be compared with other similar compounds, such as:
Cryolite (Na3AlF6): A sodium analog of this compound, used in the aluminum industry for similar purposes.
Chiolite (Na5Al3F14): Another aluminum fluoride compound associated with cryolite in natural deposits.
This compound is unique due to its high reactivity and specific applications in experimental research and synthetic reactions. Its ability to act as a solvent for alumina and its neuroprotective properties make it distinct from other similar compounds .
Propiedades
Número CAS |
61105-08-6 |
|---|---|
Fórmula molecular |
AlF6Li3 |
Peso molecular |
161.9 g/mol |
Nombre IUPAC |
trilithium;hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |
Clave InChI |
VRSRNLHMYUACMN-UHFFFAOYSA-H |
SMILES canónico |
[Li+].[Li+].[Li+].F[Al-3](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


